molecular formula C11H12F2O2 B15239761 2-(2,6-Difluoro-4-methylphenyl)butanoic acid

2-(2,6-Difluoro-4-methylphenyl)butanoic acid

Cat. No.: B15239761
M. Wt: 214.21 g/mol
InChI Key: IHFNEGRSCGKAOQ-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-4-methylphenyl)butanoic acid is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluoro-4-methylphenyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluoro-4-methylbenzene.

    Friedel-Crafts Acylation: The benzene derivative undergoes Friedel-Crafts acylation with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the corresponding ketone.

    Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

    Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically converting the butanoic acid moiety to other functional groups like aldehydes or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-Difluoro-4-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-methylphenyl)butanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-(2,6-Difluorophenyl)butanoic acid
  • 2-(4-Fluoro-2-methylphenyl)butanoic acid
  • 2-(2,6-Dichloro-4-methylphenyl)butanoic acid

Comparison: 2-(2,6-Difluoro-4-methylphenyl)butanoic acid is unique due to the presence of both fluorine atoms and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2-(2,6-difluoro-4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H12F2O2/c1-3-7(11(14)15)10-8(12)4-6(2)5-9(10)13/h4-5,7H,3H2,1-2H3,(H,14,15)

InChI Key

IHFNEGRSCGKAOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1F)C)F)C(=O)O

Origin of Product

United States

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